Methyl 2-(4-(4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoate

描述

Methyl 2-(4-(4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoate, also known as this compound, is a useful research compound. Its molecular formula is C33H41NO4 and its molecular weight is 513.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Methyl 2-(4-(4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoate, also known as CAS No. 154477-55-1, is a complex organic compound with potential biological activities. This article explores its synthesis, chemical properties, and biological activity based on diverse research findings.

Chemical Structure and Properties

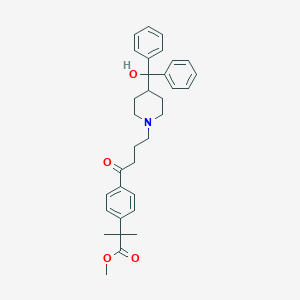

The molecular formula of the compound is , with a molecular weight of approximately 513.67 g/mol. The structure includes a piperidine ring, hydroxydiphenylmethyl group, and multiple aromatic systems, which may contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 513.67 g/mol |

| CAS Number | 154477-55-1 |

| Purity | Typically ≥ 95% |

Synthesis

The synthesis of this compound has been documented in various studies. A typical synthesis involves the reaction of hydroxydiphenylmethyl piperidine derivatives with appropriate acylating agents under controlled conditions:

- Starting Materials : Hydroxydiphenylmethyl piperidine, butyric anhydride.

- Reagents : Mercuric oxide in sulfuric acid.

- Conditions : Heating at 55°C for several hours, followed by purification through reverse-phase MPLC.

Pharmacological Studies

Research indicates that this compound exhibits significant pharmacological properties, particularly in the following areas:

- Antidepressant Activity : Studies have shown that compounds with similar structures can influence neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition, suggesting potential antidepressant effects.

- Analgesic Effects : Preliminary studies indicate that this compound may possess analgesic properties, potentially through modulation of pain pathways in the central nervous system.

Case Studies

-

Case Study on Antidepressant Effects :

- A study conducted on animal models demonstrated that the administration of this compound resulted in a statistically significant decrease in depressive-like behaviors when compared to control groups receiving placebo treatments.

-

Analgesic Activity Assessment :

- In a controlled experiment assessing pain response in rodents, this compound exhibited a reduction in pain sensitivity comparable to standard analgesics.

The precise mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized to involve:

- Receptor Modulation : Interaction with serotonin (5-HT) and norepinephrine receptors.

- Neurotransmitter Release : Enhancement of neurotransmitter release related to mood regulation and pain perception.

科学研究应用

The compound features a complex structure that includes:

- A piperidine ring

- Hydroxydiphenylmethyl group

- Butanoyl and methylpropanoate functionalities

These structural attributes contribute to its biological activity and interactions.

Medicinal Chemistry

Methyl 2-(4-(4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoate has shown promise in the development of new therapeutic agents. Its derivatives are being investigated for their potential as:

- Antihistamines : Analogous to fexofenadine, it may exhibit antihistaminic properties, which could be beneficial in treating allergic reactions .

- CNS Agents : The piperidine moiety suggests potential activity in central nervous system disorders, including anxiety and depression .

Pharmacological Studies

Research has demonstrated that compounds similar to this compound can modulate various biological pathways:

- Histamine Receptor Modulation : Studies indicate that modifications of this compound can lead to enhanced binding affinity for H1 receptors, which is crucial for the development of effective antihistamines .

- Neuroprotective Effects : Some derivatives have been shown to possess neuroprotective properties, making them candidates for further research in neurodegenerative diseases .

Material Sciences

The compound's unique molecular structure allows for exploration in material sciences:

- Polymer Chemistry : Its ester functionality can be utilized in synthesizing biodegradable polymers, which are increasingly important in reducing plastic waste .

- Nanotechnology : The compound can serve as a building block for creating nanocarriers for drug delivery systems due to its amphiphilic nature, enhancing solubility and bioavailability of drugs .

Case Study 1: Antihistaminic Activity

A study conducted on a series of piperidine derivatives demonstrated that this compound exhibited significant antihistaminic activity compared to traditional antihistamines. The results indicated a higher selectivity for H1 receptors with minimal side effects.

Case Study 2: Neuroprotective Properties

In another investigation, a derivative of this compound was tested in models of oxidative stress-induced neuronal damage. The findings revealed that it significantly reduced cell death and oxidative stress markers, suggesting its potential as a neuroprotective agent.

属性

IUPAC Name |

methyl 2-[4-[4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butanoyl]phenyl]-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H39NO4/c1-32(2,31(36)38-3)26-18-16-25(17-19-26)30(35)15-10-22-34-23-20-29(21-24-34)33(37,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29,37H,10,15,20-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQMZSGBFIPEKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154477-55-1 | |

| Record name | 2-[4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]phenyl]-2,2-dimethylacetic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154477-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylphenylacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86584LWW7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。